4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Overview
Description
4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the coupling reaction of an aromatic amine with a diazonium salt. The process begins with the diazotization of an aromatic amine, followed by the azo coupling reaction with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and reduced environmental impact. The continuous flow process involves the use of specialized reactors where reactants are continuously fed, and products are continuously removed .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, textiles, and other materials due to its chemical stability and colorfastness .
Mechanism of Action
The mechanism of action of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and pigments, such as:
- Azobenzene
- Methyl orange
- Congo red
- Sudan dyes
Uniqueness
What sets 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its benzoylamino and dimethoxyphenyl groups contribute to its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
6358-46-9 |
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Molecular Formula |
C32H26N4O5 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H26N4O5/c1-40-27-19-26(28(41-2)18-25(27)34-31(38)20-11-5-3-6-12-20)35-36-29-23-16-10-9-13-21(23)17-24(30(29)37)32(39)33-22-14-7-4-8-15-22/h3-19,37H,1-2H3,(H,33,39)(H,34,38) |
InChI Key |
KUJZBPJNEJUENO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Origin of Product |
United States |
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